REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].CS(O[CH2:12][CH:13]([CH3:23])[CH2:14][O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=O)=O.[CH3:24][C:25]1([CH3:37])[C:29]([CH3:31])([CH3:30])[O:28][B:27]([C:32]2[CH:33]=[N:34][NH:35][CH:36]=2)[O:26]1>CN(C=O)C>[CH2:16]([O:15][CH2:14][CH:13]([CH3:23])[CH2:12][N:35]1[CH:36]=[C:32]([B:27]2[O:26][C:25]([CH3:37])([CH3:24])[C:29]([CH3:31])([CH3:30])[O:28]2)[CH:33]=[N:34]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2|
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Name
|
|
Quantity
|
0.855 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(COCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
to stir at 80° C. overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (50 mL)
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Type
|
WASH
|
Details
|
The organic layer was washed with water (2×30 mL)
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Type
|
WASH
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Details
|
washed with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified on a Teledyne ISCO Combiflash® Rf system
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |